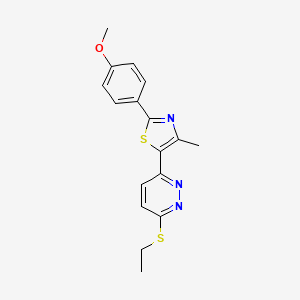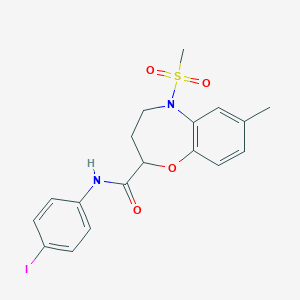
5-(6-(Ethylthio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ETHYLSULFANYL)-6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is a complex organic compound characterized by its unique structure, which includes an ethylsulfanyl group, a methoxyphenyl group, and a thiazolyl group attached to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ETHYLSULFANYL)-6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. Advanced purification techniques such as chromatography and crystallization are employed to isolate the desired compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
3-(ETHYLSULFANYL)-6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridazine or thiazole rings .
Aplicaciones Científicas De Investigación
3-(ETHYLSULFANYL)-6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 3-(ETHYLSULFANYL)-6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(ETHYLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE
- 3-ETHYLSULFANYL-5-(4-METHOXYPHENYL)-4-PHENYL-1,2,4-TRIAZOLE
- N’-[(E)-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
What sets 3-(ETHYLSULFANYL)-6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C17H17N3OS2 |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
5-(6-ethylsulfanylpyridazin-3-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H17N3OS2/c1-4-22-15-10-9-14(19-20-15)16-11(2)18-17(23-16)12-5-7-13(21-3)8-6-12/h5-10H,4H2,1-3H3 |
Clave InChI |
BSANKJQGAFYNQG-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230982.png)
![3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether](/img/structure/B11230984.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230989.png)

![N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide](/img/structure/B11231007.png)
![Methyl 3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11231015.png)
![3-hydroxy-N'-[(1E)-1-thien-2-ylethylidene]-2-naphthohydrazide](/img/structure/B11231017.png)
![1-(4-methylphenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide](/img/structure/B11231020.png)
![7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11231033.png)

![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B11231045.png)
![6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one](/img/structure/B11231052.png)

![1-(1,3-benzodioxol-5-yl)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B11231060.png)
